RMI-FANCM (MM2) Protein-Protein Interaction Screen: Inactive Outcome vs. Active Chemotype PIP-199
In a fluorescence polarization-based HTS campaign for RMI-FANCM (MM2) interaction inhibitors (AID 1159607), N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide was classified as 'Inactive' with no measurable inhibition [1]. By contrast, the known RMI-FANCM inhibitor PIP-199 (CAS 622795-76-0) demonstrated an IC50 of 0.2 µM in the same assay format [2]. This binary activity difference establishes the target compound as a validated negative control for RMI-FANCM screening, distinct from the active chemotype PIP-199.
| Evidence Dimension | RMI-FANCM (MM2) protein-protein interaction inhibition |
|---|---|
| Target Compound Data | Inactive (no inhibition detected) |
| Comparator Or Baseline | PIP-199: IC50 = 0.2 µM |
| Quantified Difference | Active vs. Inactive (binary; >100-fold difference in potency based on detection threshold) |
| Conditions | Fluorescence polarization assay; recombinant RMI1-RMI2 complex and TMR-labeled MM2 peptide tracer |
Why This Matters
For labs validating RMI-FANCM screening assays, this compound provides a structurally characterized negative control with documented inactivity, enabling reliable Z'-factor determination and hit-calling thresholds.
- [1] PubChem BioAssay AID 1159607: Screen for inhibitors of RMI FANCM (MM2) interaction. Activity Outcome for CID 1307423: Inactive. National Center for Biotechnology Information. View Source
- [2] Voter, A. F., et al. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of Biomolecular Screening, 2016, 21(6), 626-633. View Source
